molecular formula C14H17F B13424513 Bicyclo[2.2.2]octane, 1-fluoro-4-phenyl- CAS No. 22947-58-6

Bicyclo[2.2.2]octane, 1-fluoro-4-phenyl-

Cat. No.: B13424513
CAS No.: 22947-58-6
M. Wt: 204.28 g/mol
InChI Key: MGDUNIIVLIWNOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bicyclo[2.2.2]octane, 1-fluoro-4-phenyl- is a compound that features a bicyclic structure with a fluorine atom and a phenyl group attached. This compound is part of the bicyclo[2.2.2]octane family, which is known for its rigid and strain-free system. The unique structure of bicyclo[2.2.2]octane derivatives makes them valuable in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bicyclo[2.2.2]octane, 1-fluoro-4-phenyl- typically involves the Diels-Alder reaction followed by fluorination. The Diels-Alder reaction is a cycloaddition reaction between a diene and a dienophile, forming the bicyclic structure. The fluorination step can be achieved using elemental fluorine or other fluorinating agents under controlled conditions .

Industrial Production Methods

Industrial production of bicyclo[2.2.2]octane derivatives often involves large-scale Diels-Alder reactions followed by selective fluorination. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Bicyclo[2.2.2]octane, 1-fluoro-4-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .

Mechanism of Action

The mechanism of action of bicyclo[2.2.2]octane, 1-fluoro-4-phenyl- involves its interaction with specific molecular targets. The fluorine atom and phenyl group contribute to the compound’s binding affinity and selectivity towards these targets. The rigid bicyclic structure enhances the compound’s stability and bioavailability, making it an effective agent in various applications .

Properties

CAS No.

22947-58-6

Molecular Formula

C14H17F

Molecular Weight

204.28 g/mol

IUPAC Name

1-fluoro-4-phenylbicyclo[2.2.2]octane

InChI

InChI=1S/C14H17F/c15-14-9-6-13(7-10-14,8-11-14)12-4-2-1-3-5-12/h1-5H,6-11H2

InChI Key

MGDUNIIVLIWNOL-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1(CC2)C3=CC=CC=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.